molecular formula C11H18N2O2 B13242811 (1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol

(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol

Cat. No.: B13242811
M. Wt: 210.27 g/mol
InChI Key: SUNJGHCKRUXVAS-GHMZBOCLSA-N
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Description

(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol is a chiral compound with a unique structure that includes a cycloheptane ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol typically involves the following steps:

    Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through a series of cyclization reactions starting from linear precursors.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a suitable hydrazine derivative and a 1,3-dicarbonyl compound.

    Coupling of the Pyrazole and Cycloheptane Rings: The final step involves the coupling of the pyrazole moiety to the cycloheptane ring through an ether linkage, typically using a base-catalyzed nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrazole moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the specific reaction.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.

    (1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol: Similar structure but with a cyclopentane ring.

    (1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclooctan-1-ol: Similar structure but with a cyclooctane ring.

Uniqueness

The uniqueness of (1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol lies in its specific ring size and the presence of the pyrazole moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

(1R,2R)-2-(1-methylpyrazol-4-yl)oxycycloheptan-1-ol

InChI

InChI=1S/C11H18N2O2/c1-13-8-9(7-12-13)15-11-6-4-2-3-5-10(11)14/h7-8,10-11,14H,2-6H2,1H3/t10-,11-/m1/s1

InChI Key

SUNJGHCKRUXVAS-GHMZBOCLSA-N

Isomeric SMILES

CN1C=C(C=N1)O[C@@H]2CCCCC[C@H]2O

Canonical SMILES

CN1C=C(C=N1)OC2CCCCCC2O

Origin of Product

United States

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